molecular formula C9H7NO2 B2700532 Indolizine-1-carboxylic acid CAS No. 90347-97-0

Indolizine-1-carboxylic acid

Cat. No. B2700532
CAS RN: 90347-97-0
M. Wt: 161.16
InChI Key: KAGOEWVNTGUFGW-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . The saturated analogs are indolizidine, which are found in a variety of alkaloids such as swainsonine . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

Indolizine and its derivatives can be synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has also been reported .


Chemical Reactions Analysis

Indolizine and its derivatives can be synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Scientific Research Applications

Antineoplastic Activity

Indolizine-1-carboxylic acid and its derivatives have been explored for their antineoplastic (anti-cancer) activities. For instance, De and Saha (1975) synthesized various indolizine derivatives, including indolizinecarboxylic acids, and tested them for antineoplastic activity. They found that one derivative showed significant activity against Ehrlich ascites carcinoma, a type of cancer cell line (De & Saha, 1975).

Amidation for Medicinal Potential

Sekgota et al. (2021) used propylphosphonic acid anhydride in the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid. They utilized various amino and hydrazino compounds with medicinal potential to prepare these derivatives, indicating the use of indolizine-1-carboxylic acid in the development of potential medicinal compounds (Sekgota et al., 2021).

Photooxidation and Photouncaging

The use of indolizine derivatives in photooxidation and photouncaging has been explored. Watanabe et al. (2020) described the use of red light-emitting-diode light to trigger photooxidation of 3-acyl-2-methoxyindolizines, leading to the release of alcohols or carboxylic acids. This method was applied to photouncage various functional molecules, including an anticancer drug and a fluorescent dye from indolizine conjugates (Watanabe et al., 2020).

Antibacterial Activities

Indolizine carboxylic acids have been synthesized and tested for antibacterial activities. Yu (2012) developed a new procedure for synthesizing these acids and evaluated their effects against Escherichia coli and Staphylococcus aureus. Some compounds demonstrated inhibitory effects, indicating their potential in antibacterial applications (Yu, 2012).

Safety And Hazards

Indolizine-1-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

indolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGOEWVNTGUFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-1-carboxylic acid

CAS RN

90347-97-0
Record name indolizine-1-carboxylic acid
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